molecular formula C15H11ClN4O2 B14147919 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole CAS No. 89060-24-2

5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B14147919
CAS No.: 89060-24-2
M. Wt: 314.72 g/mol
InChI Key: AHONUOAQYQKCIM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization with formic acid to yield the desired triazole compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like sodium borohydride.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Formation of azido, cyano, or amino derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation.

    Anti-inflammatory Activity: It might modulate the production of inflammatory mediators or inhibit specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-nitrophenyl)furfural
  • 2-Chloromethyl-4-nitrophenol

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

89060-24-2

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

5-(chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H11ClN4O2/c16-10-14-17-15(11-4-2-1-3-5-11)18-19(14)12-6-8-13(9-7-12)20(21)22/h1-9H,10H2

InChI Key

AHONUOAQYQKCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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